Cas no 40371-63-9 (5-Bromo-4-methyl-2-nitroaniline)

5-Bromo-4-methyl-2-nitroaniline is a halogenated nitroaniline derivative with the molecular formula C₇H₇BrN₂O₂. This compound is characterized by the presence of bromine and nitro functional groups on an aniline backbone, which impart distinct reactivity for use in organic synthesis and pharmaceutical intermediates. Its crystalline solid form and well-defined structure make it suitable for precise chemical transformations, particularly in the preparation of dyes, agrochemicals, and specialty chemicals. The bromine substituent enhances electrophilic aromatic substitution potential, while the nitro group offers opportunities for further reduction or functionalization. Its stability under standard conditions ensures reliable handling and storage in laboratory and industrial settings.
5-Bromo-4-methyl-2-nitroaniline structure
40371-63-9 structure
Product Name:5-Bromo-4-methyl-2-nitroaniline
CAS No:40371-63-9
MF:C7H7BrN2O2
MW:231.046680688858
MDL:MFCD00156314
CID:856607
PubChem ID:4349575
Update Time:2025-06-09

5-Bromo-4-methyl-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 5-BROMO-4-METHYL-2-NITROANILINE
    • 2-Brom-4-amino-5-nitro-toluol
    • 5-Brom-4-methyl-2-nitro-anilin
    • 5-bromo-4-methyl-2-nitro-aniline
    • 6-Brom-3-nitro-4-amino-toluol
    • 5-Bromo-4-methyl-2-nitrobenzenamine
    • Benzenamine, 5-bromo-4-methyl-2-nitro-
    • CEVXSOYABRHNEK-UHFFFAOYSA-N
    • FCH1330470
    • OR400109
    • AX8229625
    • V5778
    • ST24023969
    • CS-0061235
    • AKOS015834003
    • BCP33385
    • N10404
    • SY004197
    • DS-17153
    • SCHEMBL2374034
    • MFCD00156314
    • DTXSID40402221
    • 40371-63-9
    • DB-368546
    • 5-Bromo-4-methyl-2-nitroaniline
    • MDL: MFCD00156314
    • Inchi: 1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
    • InChI Key: CEVXSOYABRHNEK-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1C)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 229.96900
  • Monoisotopic Mass: 229.969
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.698±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 165 ºC
  • Boiling Point: 347.9℃ at 760 mmHg
  • Solubility: Very slightly soluble (0.18 g/l) (25 º C),
  • PSA: 71.84000
  • LogP: 3.35230

5-Bromo-4-methyl-2-nitroaniline Customs Data

  • HS CODE:2921430090
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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5-Bromo-4-methyl-2-nitroaniline Production Method

5-Bromo-4-methyl-2-nitroaniline Suppliers

Amadis Chemical Company Limited
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(CAS:40371-63-9)5-Bromo-4-methyl-2-nitroaniline
Order Number:A873368
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:39
Price ($):192.0
Email:sales@amadischem.com

5-Bromo-4-methyl-2-nitroaniline Related Literature

Additional information on 5-Bromo-4-methyl-2-nitroaniline

Introduction to 5-Bromo-4-methyl-2-nitroaniline (CAS No. 40371-63-9)

5-Bromo-4-methyl-2-nitroaniline, identified by its Chemical Abstracts Service (CAS) number 40371-63-9, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound, featuring a bromine substituent and a nitro group on a methyl-substituted aniline backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by aromaticity and electron-withdrawing groups, contributes to its reactivity and utility in various synthetic pathways.

The synthesis of 5-Bromo-4-methyl-2-nitroaniline typically involves the nitration of 4-methyl-aniline followed by bromination. The nitration step introduces the nitro group at the 2-position, while subsequent bromination at the 5-position enhances its reactivity for further functionalization. This process requires careful control of reaction conditions to avoid unwanted side products, such as poly-nitration or over-bromination. Advanced techniques in organic synthesis, including catalytic methods and green chemistry approaches, have been explored to optimize the yield and purity of this compound.

In recent years, 5-Bromo-4-methyl-2-nitroaniline has been studied for its potential applications in pharmaceutical development. Its structural motifs are reminiscent of several bioactive molecules, making it a promising candidate for drug discovery. Researchers have investigated its role as an intermediate in the synthesis of antimicrobial agents, anticancer drugs, and other therapeutic compounds. The presence of both bromine and nitro groups provides multiple sites for further chemical modification, enabling the design of novel molecules with tailored biological activities.

One of the most intriguing aspects of 5-Bromo-4-methyl-2-nitroaniline is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The bromine atom serves as an excellent leaving group for palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl and heteroaryl groups into the molecular framework, expanding the structural diversity of derivatives derived from 5-Bromo-4-methyl-2-nitroaniline. Such transformations have been exploited in the development of new agrochemicals and pharmaceuticals.

The pharmacological potential of 5-Bromo-4-methyl-2-nitroaniline has been further explored through computational studies and experimental investigations. Virtual screening methods have identified several derivatives with promising biological activity against various targets, including enzymes and receptors involved in inflammatory pathways. Preliminary in vitro studies suggest that certain analogs may exhibit anti-inflammatory or immunomodulatory effects, which could be relevant for treating chronic inflammatory diseases. Additionally, the compound’s ability to interact with biological macromolecules has been investigated using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

The agrochemical industry has also shown interest in 5-Bromo-4-methyl-2-nitroaniline due to its structural features that are common in herbicides and fungicides. Researchers have synthesized and tested various derivatives for their efficacy against plant pathogens and weeds. The combination of electron-withdrawing groups like the nitro group and halogen substituents enhances the bioactivity of these compounds by improving their lipophilicity and binding affinity to biological targets. Field trials have begun to evaluate the performance of selected derivatives under real-world conditions.

From a sustainability perspective, efforts are underway to develop greener synthetic routes for 5-Bromo-4-methyl-2-nitroaniline. Traditional methods often involve harsh reagents and generate significant waste, but alternative approaches using biocatalysis or photochemical activation are being explored. These methods aim to reduce environmental impact while maintaining high yields and selectivity. Such innovations align with global trends toward sustainable chemistry practices.

The future prospects for 5-Bromo-4-methyl-2-nitroaniline are promising, with ongoing research expected to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercial products. As computational tools become more sophisticated, virtual screening will play an increasingly important role in identifying lead compounds derived from this versatile intermediate.

In conclusion,5-Bromo-4-methyl-2-nitroaniline (CAS No. 40371-63-9) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it a valuable building block for drug discovery programs. Advances in synthetic chemistry and computational biology continue to expand its utility, ensuring its relevance in future research endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40371-63-9)5-Bromo-4-methyl-2-nitroaniline
A873368
Purity:99%
Quantity:25g
Price ($):192.0
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